4-Bromo-N-(prop-2-yn-1-yl)benzamide
Overview
Description
4-Bromo-N-(prop-2-yn-1-yl)benzamide, also known as 4-Bromo-N-benzoylpropionamide, is an organic compound commonly used in the synthesis of pharmaceuticals and other organic compounds. It is a member of the benzamide family of compounds and is composed of a benzene ring with a propionamide group attached. The compound has been studied extensively in the laboratory and has been found to have a variety of applications in the scientific research field.
Scientific Research Applications
1. Pharmacology and Clinical Practice
The clinical practice of bronchoscopy requires patient comfort, physician's ease of execution, and minimal risk. Topical anesthesia, analgesia, and sedation are suggested to enhance patient tolerance and satisfaction. The proper agents used in this context are vital for safety and effectiveness. Lidocaine, benzodiazepines, opiates, and Propofol are among the agents used, each with specific benefits and roles in ensuring a successful procedure (Wahidi et al., 2011).
2. Hedgehog Pathway Inhibition in Cancer Treatment
Vismodegib, an oral inhibitor of the Hedgehog pathway, is approved by the FDA for treating advanced basal cell carcinoma. It inhibits tumor proliferation by targeting this pathway and is a revolutionary step in cancer treatment. This drug's development, pharmacology, efficacy, and safety showcase its significance in the realm of targeted cancer therapy (Cirrone & Harris, 2012).
3. Potential Role in Psychopharmacology
The discovery of GHB receptors and their involvement in diseases like schizophrenia has opened new avenues in psychopharmacology. Benzamide antipsychotic drugs, due to their affinity for GHB receptors, present a potential pathway for therapeutic effects. This highlights the intricate interplay between receptor activity and psychiatric conditions, paving the way for novel treatment strategies (Siembida & Karakuła, 2018).
4. Environmental Toxicology
Studies on compounds like benzophenone-3 (BP-3) shed light on the reproductive toxicity of certain chemicals used in everyday products. BP-3's endocrine-disrupting effects and their implications on human and animal health underline the importance of understanding and monitoring environmental toxins. This knowledge is crucial for policy-making and ensuring public health safety (Ghazipura et al., 2017).
5. Anesthetic Applications
The anesthetic propofol and its prodrug, fospropofol, demonstrate the significance of formulation and drug design in clinical practice. Fospropofol's pharmacokinetics, drug safety, and side effects highlight the ongoing advancements in anesthetic agents, aiming to improve patient experience and outcomes (Fechner et al., 2009).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s known that similar compounds can be used to modify biological targets when appended to a ligand or pharmacophore .
Mode of Action
It’s suggested that similar compounds can induce covalent modification of a biological target when exposed to uv light .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (23808), density (1462g/cm3), and boiling point (3638ºC at 760mmHg) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
It’s known that similar compounds can induce covalent modification of a biological target, which could potentially alter the target’s function .
Action Environment
It’s recommended that the compound be stored in a sealed container at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
4-Bromo-N-(prop-2-yn-1-yl)benzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative formylation reactions, where it acts as a photosensitizer . This interaction leads to the generation of reactive oxygen species, which can further participate in biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the oxidative stress response in cells by generating reactive oxygen species . This can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The compound’s ability to generate reactive oxygen species through photosensitization is a key aspect of its molecular mechanism . This process involves energy transfer and single electron transfer pathways, leading to the formation of reactive intermediates that can modify biomolecules and alter their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under dry, room temperature conditions . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with increased oxidative stress and cellular damage . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s ability to generate reactive oxygen species suggests its involvement in oxidative metabolism . This can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function within the cell .
Properties
IUPAC Name |
4-bromo-N-prop-2-ynylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h1,3-6H,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBNSCVOQQZLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002566 | |
Record name | 4-Bromo-N-(prop-2-yn-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82225-32-9 | |
Record name | Benzamide, 4-bromo-N-2-propyn-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082225329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-N-(prop-2-yn-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.